molecular formula C22H34N2O2 B11346068 4-tert-butyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide

4-tert-butyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide

Cat. No.: B11346068
M. Wt: 358.5 g/mol
InChI Key: VNHFSRMVTWKRLN-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide is a complex organic compound that features a benzamide core with a tert-butyl group and a morpholine-substituted cyclohexylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process may include:

    Formation of the Benzamide Core: This can be achieved through the reaction of a benzoyl chloride with an amine under basic conditions.

    Introduction of the tert-Butyl Group: This step involves the alkylation of the benzamide with tert-butyl bromide in the presence of a strong base.

    Attachment of the Morpholine-Substituted Cyclohexylmethyl Group: This can be done through a nucleophilic substitution reaction where the morpholine-substituted cyclohexylmethyl group is introduced to the benzamide core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzamide core or the cyclohexylmethyl group are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

4-tert-butyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with proteins or other biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 4-tert-butyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(4-hydroxycyclohexyl)carbamate
  • tert-Butyl N-(4-hydroxycyclohexyl)carbamate
  • tert-Butyl trans-4-(hydroxymethyl)cyclohexylcarbamate

Uniqueness

4-tert-butyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C22H34N2O2

Molecular Weight

358.5 g/mol

IUPAC Name

4-tert-butyl-N-[(1-morpholin-4-ylcyclohexyl)methyl]benzamide

InChI

InChI=1S/C22H34N2O2/c1-21(2,3)19-9-7-18(8-10-19)20(25)23-17-22(11-5-4-6-12-22)24-13-15-26-16-14-24/h7-10H,4-6,11-17H2,1-3H3,(H,23,25)

InChI Key

VNHFSRMVTWKRLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2(CCCCC2)N3CCOCC3

Origin of Product

United States

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